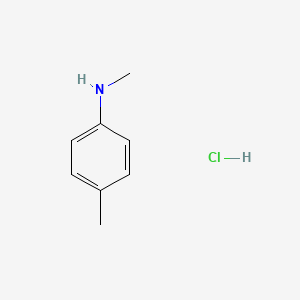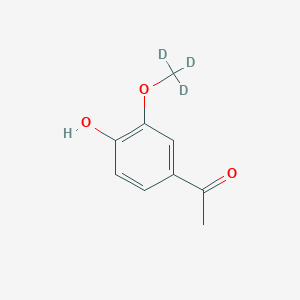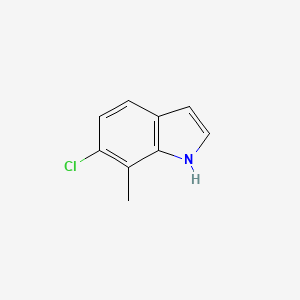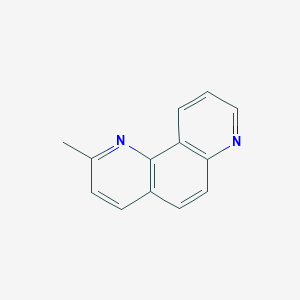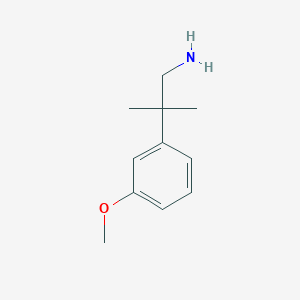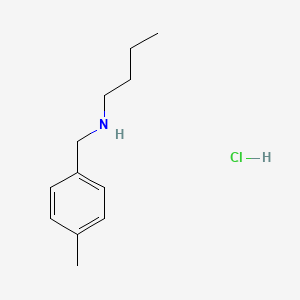
N-(3-(Chlorométhyl)phényl)méthanesulfonamide
Vue d'ensemble
Description
Applications De Recherche Scientifique
N-(3-(Chloromethyl)phenyl)methanesulfonamide has a wide range of scientific research applications, including:
Mécanisme D'action
Target of Action
N-(3-(Chloromethyl)phenyl)methanesulfonamide is a chemical compound used as an intermediate in the synthesis of other compounds
Mode of Action
It is known to be a versatile building block for chemical reactions and can be used as a reaction component in organic chemistry research .
Biochemical Pathways
It is primarily used as a reagent in the synthesis of other compounds , suggesting that its role in biochemical pathways may be dependent on the specific compounds it helps to create.
Pharmacokinetics
As a research chemical, it is primarily used in the laboratory setting for the synthesis of other compounds . Therefore, its bioavailability and pharmacokinetic profile may vary depending on the specific context of its use.
Result of Action
As a reagent used in the synthesis of other compounds , its effects are likely to be dependent on the properties of the resulting compounds.
Action Environment
As a laboratory reagent, it is typically handled and stored under controlled conditions to maintain its stability and effectiveness .
Analyse Biochimique
Biochemical Properties
N-(3-(Chloromethyl)phenyl)methanesulfonamide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to act as a scaffold for the synthesis of novel compounds, which can further interact with biomolecules in different biochemical pathways . The nature of these interactions often involves the formation of covalent bonds with target proteins, leading to enzyme inhibition or activation .
Cellular Effects
N-(3-(Chloromethyl)phenyl)methanesulfonamide has been observed to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with specific enzymes and proteins can lead to alterations in cell function, including changes in metabolic flux and the regulation of gene expression . These effects can vary depending on the concentration and exposure time of the compound.
Molecular Mechanism
The molecular mechanism of action of N-(3-(Chloromethyl)phenyl)methanesulfonamide involves its binding interactions with biomolecules. The compound can form covalent bonds with target enzymes, leading to their inhibition or activation . This interaction can result in changes in gene expression and alterations in cellular signaling pathways. The compound’s ability to act as a versatile building block in chemical reactions further enhances its potential to modulate various biochemical processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(3-(Chloromethyl)phenyl)methanesulfonamide can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound can maintain its activity over extended periods, but its stability may be affected by environmental conditions such as temperature and pH . Long-term exposure to the compound can lead to cumulative effects on cellular processes, including alterations in gene expression and metabolic pathways.
Dosage Effects in Animal Models
The effects of N-(3-(Chloromethyl)phenyl)methanesulfonamide in animal models vary with different dosages. At lower doses, the compound may exhibit beneficial effects on cellular function and biochemical pathways. At higher doses, it can lead to toxic or adverse effects, including enzyme inhibition and disruption of cellular processes . Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at specific concentration levels.
Metabolic Pathways
N-(3-(Chloromethyl)phenyl)methanesulfonamide is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound’s ability to form covalent bonds with target enzymes can lead to changes in metabolic pathways, affecting the overall cellular metabolism. These interactions can result in the modulation of specific biochemical processes, including the synthesis and degradation of metabolites.
Transport and Distribution
The transport and distribution of N-(3-(Chloromethyl)phenyl)methanesulfonamide within cells and tissues are influenced by its interactions with transporters and binding proteins . The compound can be transported across cellular membranes and distributed to specific compartments within the cell. Its localization and accumulation can affect its activity and function, leading to changes in cellular processes and biochemical pathways.
Subcellular Localization
N-(3-(Chloromethyl)phenyl)methanesulfonamide exhibits specific subcellular localization, which can influence its activity and function . The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can affect its interactions with biomolecules and its overall impact on cellular processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(Chloromethyl)phenyl)methanesulfonamide typically involves the reaction of 3-(chloromethyl)aniline with methanesulfonyl chloride under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for N-(3-(Chloromethyl)phenyl)methanesulfonamide are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but may include additional steps for purification and quality control to ensure the compound meets industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-(Chloromethyl)phenyl)methanesulfonamide undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its chemical structure and properties.
Common Reagents and Conditions
Common reagents used in the reactions of N-(3-(Chloromethyl)phenyl)methanesulfonamide include nucleophiles such as amines and alcohols for substitution reactions, and oxidizing or reducing agents for redox reactions . The reactions are typically carried out under controlled temperatures and pH conditions to ensure optimal yields .
Major Products Formed
The major products formed from the reactions of N-(3-(Chloromethyl)phenyl)methanesulfonamide depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while oxidation reactions can produce sulfonic acids .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to N-(3-(Chloromethyl)phenyl)methanesulfonamide include:
- N-(4-(Chloromethyl)phenyl)methanesulfonamide
- N-(2-(Chloromethyl)phenyl)methanesulfonamide
- N-(3-(Bromomethyl)phenyl)methanesulfonamide
Uniqueness
N-(3-(Chloromethyl)phenyl)methanesulfonamide is unique due to its specific substitution pattern and the presence of both a chloromethyl group and a methanesulfonamide group.
Propriétés
IUPAC Name |
N-[3-(chloromethyl)phenyl]methanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO2S/c1-13(11,12)10-8-4-2-3-7(5-8)6-9/h2-5,10H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLYKULGSHTZUOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC(=C1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50453481 | |
| Record name | N-[3-(Chloromethyl)phenyl]methanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50453481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
362529-31-5 | |
| Record name | N-[3-(Chloromethyl)phenyl]methanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50453481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
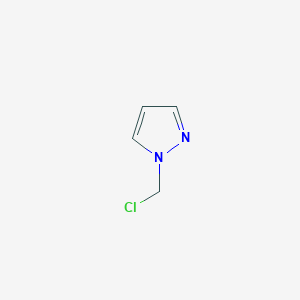
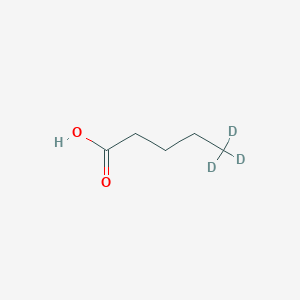
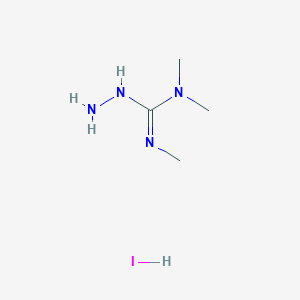
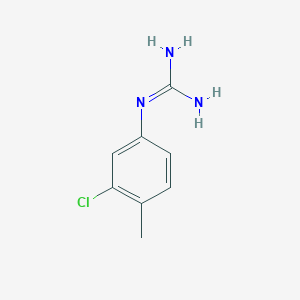
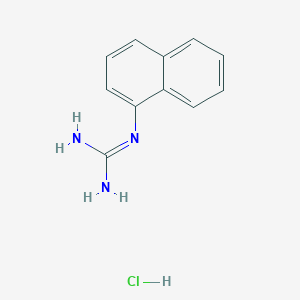
![1,4-Diazabicyclo[2.2.2]octane dihydrochloride](/img/structure/B1366902.png)
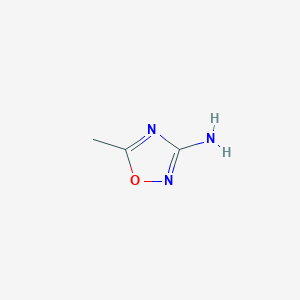
![Ethanamine, 2-[(4-methoxyphenyl)thio]-](/img/structure/B1366907.png)
